4-(cyclopropylmethoxy)benzenesulfonyl Chloride

Boiling point Thermal stability Distillation

4-(Cyclopropylmethoxy)benzenesulfonyl chloride is a para-substituted aromatic sulfonyl chloride carrying a cyclopropylmethoxy side chain. With a molecular weight of 246.71 g mol⁻¹, the compound serves as a reactive sulfonylation building block for pharmaceutical intermediate synthesis.

Molecular Formula C10H11ClO3S
Molecular Weight 246.71 g/mol
CAS No. 449211-72-7
Cat. No. B3190634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(cyclopropylmethoxy)benzenesulfonyl Chloride
CAS449211-72-7
Molecular FormulaC10H11ClO3S
Molecular Weight246.71 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C10H11ClO3S/c11-15(12,13)10-5-3-9(4-6-10)14-7-8-1-2-8/h3-6,8H,1-2,7H2
InChIKeyMAJCILSIBSJQPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclopropylmethoxy)benzenesulfonyl Chloride (CAS 449211-72-7): Core Identity and Sourcing Context


4-(Cyclopropylmethoxy)benzenesulfonyl chloride is a para-substituted aromatic sulfonyl chloride carrying a cyclopropylmethoxy side chain . With a molecular weight of 246.71 g mol⁻¹, the compound serves as a reactive sulfonylation building block for pharmaceutical intermediate synthesis . Its physicochemical profile—boiling point 372.0±15.0 °C (predicted), density 1.375±0.06 g cm⁻³, and LogP 2.40—differentiates it from simpler alkoxy analogs and influences its handling, purification, and the properties of derived sulfonamides .

Sulfonylation building block for pharmaceutical intermediate synthesis
Cyclopropylmethoxy side chain alters steric/electronic profile vs. linear alkoxy
Higher boiling point may support high-temperature reaction workups
Density-matched to methoxy analog for direct substitution in existing protocols

Why 4-(Cyclopropylmethoxy)benzenesulfonyl Chloride Cannot Be Generically Replaced by Simple Alkoxy Analogs


Although 4-methoxy- and 4-ethoxybenzenesulfonyl chlorides are structurally related and commercially widespread, they exhibit substantially different boiling points, densities, and lipophilicities . The cyclopropylmethoxy substituent introduces a strained carbocycle that alters both steric and electronic properties relative to linear alkoxy chains. These differences directly affect reaction kinetics, purification protocols, and the ADME profiles of downstream sulfonamide products, making direct interchange of alkoxybenzenesulfonyl chlorides without re-optimization of synthetic routes or product profiles scientifically unsound.

Boiling Point Deviation
Linear alkoxy analogs exhibit substantially lower boiling points (315–341 °C range) that may shift purification protocols and thermal stability windows.
Lipophilicity Mismatch
Methoxy (LogP 2.51) and ethoxy (LogP 2.2) analogs differ in lipophilicity, which may alter downstream sulfonamide ADME profiles.
Density & Phase Behavior
Density differences (up to 5.8 %) vs. longer alkoxy chains may affect biphasic reaction dynamics and continuous-flow processing.
Steric & Electronic Perturbation
The strained cyclopropane ring imparts conformational constraints not achievable with linear alkoxy chains, impacting target engagement potential.

Product-Specific Quantitative Evidence Guide for 4-(Cyclopropylmethoxy)benzenesulfonyl Chloride


Higher Boiling Point Relative to 4-Methoxy, 4-Ethoxy, and 4-Propoxy Analogs

4-(Cyclopropylmethoxy)benzenesulfonyl chloride displays a predicted boiling point of 372.0 °C at 760 mmHg, compared with 315.6 °C for the 4-methoxy, 327.9 °C for the 4-ethoxy, and 340.8 °C for the 4-propoxy analog . The 56.4 °C elevation over the methoxy derivative reflects stronger intermolecular interactions imparted by the cyclopropylmethoxy group.

Boiling Point Elevation
Computed
+56.4 °C vs. methoxy analog
4-Methoxy: 315.6 °C | 4-Ethoxy: 327.9 °C | 4-Propoxy: 340.8 °C
Supports higher-temperature workups and purification
Predicted values; experimental verification advised
Boiling point Thermal stability Distillation

Intermediate Lipophilicity (LogP 2.40) Between Methoxy and Ethoxy Analogs

The calculated LogP of 4-(cyclopropylmethoxy)benzenesulfonyl chloride is 2.40, falling between the values for 4-methoxybenzenesulfonyl chloride (LogP 2.51) and 4-ethoxybenzenesulfonyl chloride (LogP 2.2) . This intermediate lipophilicity can be advantageous for balancing membrane permeability and aqueous solubility in derived sulfonamide drug candidates.

Lipophilicity (LogP)
Computed
LogP 2.40
4-Methoxy: 2.51 | 4-Ethoxy: 2.2
Intermediate value may balance permeability and solubility
Computed LogP; experimental validation recommended
LogP Lipophilicity Drug-likeness

Density Profiling for Process Chemistry and Formulation

The density of 4-(cyclopropylmethoxy)benzenesulfonyl chloride is 1.375 g cm⁻³, which is nearly identical to that of 4-methoxybenzenesulfonyl chloride (1.376 g cm⁻³) but 3.9% higher than 4-ethoxybenzenesulfonyl chloride (1.324 g cm⁻³) and 5.8% higher than 4-propoxybenzenesulfonyl chloride (1.3 g cm⁻³) . This suggests that the cyclopropylmethoxy group packs more efficiently than longer linear alkoxy chains.

Density Profile
Computed
1.375 g cm⁻³
4-Methoxy: 1.376 | 4-Ethoxy: 1.324 | 4-Propoxy: 1.3
Density-matched to methoxy analog supports direct substitution
Predicted density; confirm experimentally for scale-up
Density Process chemistry Scale-up

Privileged Pharmacophore: Cyclopropylmethoxy Group in a Clinical BRD4 Bromodomain Inhibitor

The cyclopropylmethoxy substituent is a key structural element in 4-[2-(cyclopropylmethoxy)-5-methylsulfonylphenyl]-2-methylisoquinolin-1-one, a BRD4 bromodomain inhibitor with an IC₅₀ of 500 nM [1]. This demonstrates the group's ability to engage protein targets when incorporated into a sulfonamide scaffold.

BRD4 Pharmacophore
Patent-derived
IC₅₀ 500 nM (derivative)
Celgene patent US10023592
Cyclopropylmethoxy moiety found in a BRD4 inhibitor chemotype
Supportive evidence; no direct comparator available
Bromodomain inhibitor BRD4 Epigenetics

High-Impact Application Scenarios for 4-(Cyclopropylmethoxy)benzenesulfonyl Chloride


Synthesis of Bromodomain and Epigenetic Probe Libraries

The cyclopropylmethoxy group is embedded in a BRD4 inhibitor with 500 nM potency [1]. Incorporating 4-(cyclopropylmethoxy)benzenesulfonyl chloride into sulfonamide libraries enables exploration of structure-activity relationships around the bromodomain acetyl-lysine binding pocket, where the strained cyclopropane ring can induce conformational constraints not achievable with linear alkoxy chains.

Balanced-Lipophilicity Fragment Elaboration for CNS and Oncology Targets

With a LogP of 2.40 , this sulfonyl chloride yields sulfonamides possessing intermediate lipophilicity, a favorable property for crossing the blood-brain barrier while maintaining aqueous solubility. This balance is particularly relevant for CNS drug discovery and for oncology targets where moderate LogP values are associated with improved pharmacokinetic profiles.

Thermally Robust Intermediate for High-Temperature Process Chemistry

The boiling point of 372.0 °C exceeds that of methoxy and ethoxy analogs by >44 °C, permitting its use in high-temperature amidations or distillations without decomposition. This thermal headroom facilitates continuous manufacturing protocols that require elevated reaction temperatures, reducing cycle times and improving overall process efficiency.

Density-Matched Replacement for 4-Methoxybenzenesulfonyl Chloride in Existing Workflows

The density of 1.375 g cm⁻³ is nearly identical to that of 4-methoxybenzenesulfonyl chloride (1.376 g cm⁻³), allowing direct substitution in biphasic reaction setups and flow-chemistry systems with minimal re-optimization. This facilitates a seamless transition from early-stage discovery (using methoxy analogs) to late-stage lead optimization requiring the cyclopropylmethoxy pharmacophore.

Application
Selection Property
Validation Focus
Bromodomain probe synthesis
Cyclopropylmethoxy pharmacophore
BRD4 binding-pocket SAR
CNS-target fragment elaboration
Intermediate lipophilicity
Permeability/solubility balance
High-temperature process chemistry
Elevated boiling point
Thermal stability window
Biphasic/flow chemistry replacement
Density-matched to methoxy analog
Phase behavior and process transfer
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